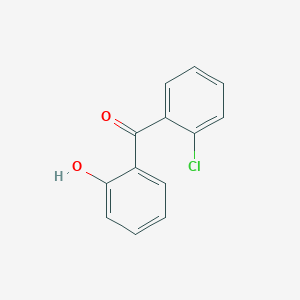
(2-クロロフェニル)(4-ヒドロキシフェニル)メタノン
概要
説明
2-Chloro-4’-hydroxybenzophenone is an organic compound with the molecular formula C13H9ClO2. It is a derivative of benzophenone, characterized by the presence of a chlorine atom at the 2-position and a hydroxyl group at the 4’-position. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and polymers .
科学的研究の応用
2-Chloro-4’-hydroxybenzophenone has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of fenofibrate, a lipid-lowering drug.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of various pharmaceuticals.
Industry: It is utilized in the production of polymers like polyether ketone (PEK).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
準備方法
Synthetic Routes and Reaction Conditions: 2-Chloro-4’-hydroxybenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. This process typically uses phenol and p-chlorobenzoyl chloride as starting materials, with aluminum chloride as a catalyst. The reaction is carried out in an inert atmosphere at elevated temperatures .
Another method involves the Fries rearrangement of phenyl o-chloro-benzoate in the presence of aluminum chloride. This reaction can be performed without a solvent at 160°C or in nitrobenzene at 60°C.
Industrial Production Methods: In industrial settings, the synthesis of 2-Chloro-4’-hydroxybenzophenone often employs eco-friendly catalysts to minimize hazardous waste. For example, solid acid catalysts like K-10 clay supported with metal chlorides have been used to achieve high yields and reduce environmental impact .
化学反応の分析
Types of Reactions: 2-Chloro-4’-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can replace the chlorine atom under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Various substituted benzophenones
作用機序
The mechanism of action of 2-Chloro-4’-hydroxybenzophenone involves its interaction with specific molecular targets. In the case of its use as a pharmaceutical intermediate, it acts by inhibiting certain enzymes, thereby modulating biochemical pathways. The hydroxyl group and chlorine atom play crucial roles in its binding affinity and specificity .
類似化合物との比較
- 4-Chloro-4’-hydroxybenzophenone
- 4-Hydroxybenzophenone
- 2-Chloro-4’-methoxybenzophenone
Comparison: 2-Chloro-4’-hydroxybenzophenone is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to 4-Hydroxybenzophenone, the chlorine atom in 2-Chloro-4’-hydroxybenzophenone enhances its electrophilic properties, making it more reactive in substitution reactions .
特性
IUPAC Name |
(2-chlorophenyl)-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFHEHNJSNFLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a hydroxyl group in the 4' position of the 2-chlorobenzophenone structure influence its reactivity with potassamide in ammonia?
A1: The research paper demonstrates that the presence of a hydroxyl group in the 4' position significantly alters the reactivity of 2-chlorobenzophenone with potassamide in ammonia. While 2-chloro-4'-methoxybenzophenone and 2-chloro-4'-methylthiobenzophenone undergo cleavage to yield the corresponding benzoic acid derivatives, 2-chloro-4'-hydroxybenzophenone remains largely unchanged under these reaction conditions []. This suggests that the hydroxyl group in the 4' position inhibits the cleavage reaction, potentially through electronic effects or by forming a stable complex with the reagent. Further investigation is needed to elucidate the exact mechanism behind this observed difference in reactivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)





![(3aR,7R,7aR)-2,2-Diethyl-3a,6,7,7a-tetrahydro-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester](/img/structure/B126683.png)
![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)


